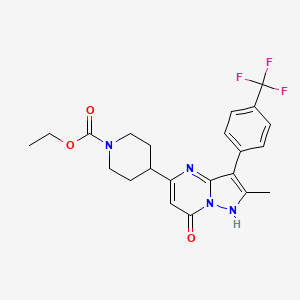

Pyrazolopyrimidine 4n

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H23F3N4O3 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

ethyl 4-[2-methyl-7-oxo-3-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[1,5-a]pyrimidin-5-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C22H23F3N4O3/c1-3-32-21(31)28-10-8-14(9-11-28)17-12-18(30)29-20(26-17)19(13(2)27-29)15-4-6-16(7-5-15)22(23,24)25/h4-7,12,14,27H,3,8-11H2,1-2H3 |

InChI Key |

STNAGWRQKNDNNG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazolopyrimidine Core and Derivatives

Classical Synthetic Approaches and Reaction Mechanisms

Traditional methods for constructing the pyrazolopyrimidine scaffold have been well-established, providing reliable and versatile routes to a diverse array of derivatives. These approaches typically involve the sequential construction of the fused ring system through condensation, cyclization, and multi-component reactions.

Condensation Reactions

A cornerstone in the synthesis of pyrazolopyrimidines is the condensation reaction, particularly involving 5-aminopyrazoles and β-dicarbonyl compounds or their equivalents. nih.gov In this widely used strategy, the 5-aminopyrazole acts as a binucleophile. The reaction is initiated by the nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic pyrazole (B372694) nitrogen attacks the second carbonyl group, leading to the formation of the pyrimidine (B1678525) ring after dehydration. researchgate.net This process is often facilitated by acidic or basic catalysts. nih.gov

For example, the reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds like pentane-2,4-dione or ethyl acetoacetate (B1235776) can produce pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in high yields, often ranging from 87% to 95%. nih.gov Similarly, reactions with urea (B33335) or thiourea (B124793) can lead to the formation of pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-diones and their thioxo analogs, respectively. rsc.org

Table 1: Examples of Condensation Reactions for Pyrazolopyrimidine Synthesis

| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Conditions | Product Type | Yield (%) |

| 5-amino-3-phenylamino-1H-pyrazole-4-carbonitrile | Pentane-2,4-dione | Reflux | Pyrazolo[1,5-a]pyrimidine | 92 |

| 5-amino-3-(p-tolylamino)-1H-pyrazole-4-carbonitrile | Ethyl acetoacetate | Reflux | Pyrazolo[1,5-a]pyrimidine | 95 |

| 5-amino-3-methyl-1H-pyrazole | 2-Acetylcyclopentanone | Acetic Acid, Reflux | Cyclopentapyrazolo[1,5-a]pyrimidine | Good |

| 5-amino-pyrazole-4-carboxylate | Urea | Heat | Pyrazolo[3,4-d]pyrimidine-4,6-dione | - |

| 5-amino-pyrazole-4-carboxylate | Thiourea | Heat | 6-Thioxo-pyrazolo[3,4-d]pyrimidin-4-one | - |

Cyclization Strategies

Cyclization reactions are fundamental to forming the fused bicyclic pyrazolopyrimidine system. nih.gov These strategies can be broadly categorized based on the order of ring formation. A common approach involves constructing the pyrimidine ring onto a pre-existing, appropriately functionalized pyrazole core. semanticscholar.org This often involves the reaction of a 5-aminopyrazole with a 1,3-dielectrophilic reagent.

Alternatively, the pyrazole ring can be formed from a pyrimidine precursor. For instance, the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with various hydrazines can selectively generate 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines. nih.govacs.org For aromatic hydrazines, the reaction proceeds through a stable hydrazone intermediate which cyclizes upon heating. nih.govacs.org With aliphatic hydrazines, the cyclization occurs in a single step in the presence of a base. nih.govacs.org

A key cyclization mechanism begins with the condensation of hydrazine (B178648) derivatives with β-ketoesters or β-diketones to form the initial pyrazole ring. nih.gov Subsequent reaction with a suitable reagent introduces the remaining atoms needed for the pyrimidine ring, which is then formed through intramolecular cyclization. For example, hydrazine can react with 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) to yield 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a versatile precursor for further cyclization into pyrazolo[3,4-d]pyrimidines. semanticscholar.org

Multi-component Reactions

Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical tool for the synthesis of complex molecules like pyrazolopyrimidines from simple starting materials in a single pot. nih.govajol.info These reactions offer significant advantages, including reduced synthesis time, simplified purification processes, and the ability to construct diverse molecular libraries.

A notable example is the four-component reaction of hydrazines, methylenemalononitriles, aldehydes, and alcohols to produce pyrazolo[3,4-d]pyrimidines. nih.gov The mechanism involves the initial formation of a 5-aminopyrazole-4-carbonitrile, which then reacts with an aldehyde. The resulting intermediate undergoes cyclization and subsequent reaction with the alcohol to yield the final product. nih.gov

Another powerful MCR involves the reaction of an aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound. nih.gov This three-component approach is particularly effective for synthesizing a wide range of substituted pyrazolo[1,5-a]pyrimidines. For instance, Vahedi et al. reported a three-component reaction of alkyl isocyanides, dialkyl acetylenedicarboxylates, and 7-hydroxypyrazolo[1,5-a]pyrimidines to afford biologically active derivatives in good yields. frontiersin.org

Table 2: Examples of Multi-component Reactions for Pyrazolopyrimidine Synthesis

| Reaction Type | Components | Catalyst/Solvent | Product Type | Yield (%) |

| 4-Component | Hydrazine, Methylenemalononitrile, Aldehyde, Alcohol | Sodium Alkoxide / Alcohol | Pyrazolo[3,4-d]pyrimidine | 51-89 |

| 3-Component | 5-Aminopyrazole, Furfural, Cyclohexan-1,3-dione | - | Pyrazolo[1,5-a]quinazoline | 82-95 |

| 3-Component | 3-Amino-1,2,4-triazole, Aldehyde, Ethyl Cyanoacetate | Poly-melamine formaldehyde | Dihydro nih.govsemanticscholar.orgbeilstein-journals.orgtriazolo[1,5-a]pyrimidine | Good |

| 3-Component | Alkyl isocyanide, Dialkyl acetylenedicarboxylate (B1228247), 7-Hydroxypyrazolo[1,5-a]pyrimidine | Acetonitrile | Pyrano[3,2-e]pyrazaolo[1,5-a]pyrimidine | Good |

Green Chemistry Approaches in Pyrazolopyrimidine Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and sustainable methods for synthesizing pyrazolopyrimidines. researchgate.net These approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency.

Solvent-Free Methods

Performing reactions under solvent-free conditions is a key green chemistry strategy that reduces volatile organic compound (VOC) emissions and simplifies product work-up. Mechanical grinding, using a mortar and pestle or a ball mill, has been successfully applied to the synthesis of pyrazole and pyrimidine derivatives. mdpi.comnih.govresearchgate.net This mechanochemical activation provides the energy needed to initiate the reaction between solid reactants.

For instance, a solvent-free synthesis of pyrazolo[1,5-a]pyrimidin-7-amines has been achieved by the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles under microwave irradiation without any solvent. nih.gov This approach not only aligns with green principles but also often leads to high yields and purity in short reaction times. nih.gov Another study demonstrated the three-component synthesis of dihydro- nih.govsemanticscholar.orgbeilstein-journals.orgtriazolo[1,5-a]pyrimidines at room temperature under solvent-free conditions using a recyclable catalyst. frontiersin.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. rsc.orgd-nb.info Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. nih.govbeilstein-journals.org

This technique has been extensively applied to the synthesis of pyrazolopyrimidines. nih.govresearchgate.net For example, the one-pot synthesis of pyrazolo[1,5-a]pyrimidinones from β-ketonitriles, hydrazine, and β-ketoesters is significantly more efficient under microwave irradiation (150 °C, 2 hours) compared to conventional refluxing, which can take 18 hours or more and result in lower yields. beilstein-journals.orgd-nb.info Similarly, a facile one-pot microwave-assisted synthesis of pyrazolopyrimidines was developed by reacting 5-amino-4-thiocyanato-pyrazoles with the Vilsmeier Reagent, affording the major products in good yields (61–85%). researchgate.net The use of microwave heating under solvent-free conditions further enhances the green credentials of these synthetic protocols, combining energy efficiency with waste reduction. rsc.org

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method |

| Synthesis of Pyrazolo[1,5-a]pyrimidinone | Reflux in methanol, 18 hours, 11% yield | 150 °C, 2 hours, 52% yield |

| Saponification/decarboxylation of pyrazolo[1,5-a]pyrimidine precursor | Refluxing EtOH/H₂O, 4.5 hours, 69% yield | EtOH/H₂O, 150 °C, 0.5 hours, 87% yield |

| Cyclocondensation of β-enaminone and 5-aminopyrazole | Ineffective in various solvents | Solvent-free, 180 °C, 2 minutes, Excellent yields |

| Synthesis of 6-Amino-pyrazolopyrimidines | Standard heating | 55 °C, 63-86% yields |

Catalyst-Free Conditions

The synthesis of pyrazolopyrimidines without the need for a catalyst represents a significant advancement in green chemistry, often leading to simpler purification procedures and reduced environmental impact. researchgate.net A notable example is the Biginelli-type reaction for producing functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. rsc.org This reaction proceeds by heating a mixture of an appropriate aldehyde, a 1,3-dicarbonyl compound, and a 5-aminopyrazole-4-carbonitrile in a solvent such as dimethylformamide (DMF) under reflux. rsc.org The process requires no external catalyst to facilitate the reaction, yielding the desired products in good yields. rsc.org

Similarly, 2-aryl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-3-carbonitriles have been obtained with up to 80% yields under catalyst-free conditions, starting from 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-cyclohexanedione. rsc.org Another approach involves the reaction of 5-aminopyrazole derivatives with enaminones under solvent-free conditions, which can be facilitated by recyclable catalysts but also highlights a trend towards minimizing reaction components. ajol.info These methods underscore a move towards more sustainable synthetic protocols that avoid harsh conditions and toxic catalysts. researchgate.net

Reactions in Aqueous Media

The use of water as a solvent in organic synthesis is highly desirable due to its low cost, non-toxicity, and non-flammability. researchgate.net Several methods for synthesizing pyrazolopyrimidines in aqueous environments have been developed. One effective strategy involves the reaction of 5-aminopyrazoles with various ketones and piperidine (B6355638) acetate, refluxing the mixture in water. nih.gov The addition of acetic acid to the hot solution continues the reflux, and upon cooling, the pyrazolo[1,5-a]pyrimidine product precipitates and can be collected by filtration. nih.gov

Ultrasound irradiation has also been successfully employed to promote the synthesis of pyrazolopyrimidine derivatives in aqueous media. bme.hu For instance, 5-methylpyrazolo[1,5-a]pyrimidines can be synthesized by the ultrasonication of 3-amino-1H-pyrazoles and enaminones in an aqueous solution of potassium bisulfate (KHSO4). This method is efficient, providing high yields of practically pure products in short reaction times. Similarly, the reaction of aminopyrazoles with symmetric and non-symmetric alkynes like dimethyl acetylenedicarboxylate (DMAD) is effectively assisted by KHSO4 and ultrasound in aqueous ethanol, demonstrating the versatility of water-based systems. bme.hu

Functionalization and Derivatization Strategies

The biological and material properties of pyrazolopyrimidines can be finely tuned by introducing various functional groups or by fusing the core with other heterocyclic systems. rsc.orgresearchgate.net

Introduction of Diverse Substituents (e.g., hydroxyl, amino, nitrile, alkyl, halogen, aryl, aralkyl)

A wide range of substituents can be introduced onto the pyrazolopyrimidine scaffold to modulate its properties. rsc.org The introduction of hydroxyl (-OH), amino (-NH2), and nitrile (-CN) groups has been strategically used to enhance the biological efficacy of certain derivatives, such as chromeno-pyrazolopyrimidines. acs.orgnih.gov These groups can facilitate interactions like hydrogen bonding with biological targets. acs.org

Methods for introducing these substituents are varied. For example, 7-hydroxypyrazolopyrimidines can be synthesized, which can then be chlorinated using phosphoryl chloride (POCl3). nih.gov This chlorinated intermediate is a versatile precursor for introducing nucleophiles; reaction with sodium hydroxide (B78521) yields the hydroxyl derivative, while reactions with various amines or sodium methoxide (B1231860) can introduce amino or methoxy (B1213986) groups, respectively. nih.gov Small alkyl groups such as methyl (Me) and ethyl (Et) are also commonly incorporated. nih.gov

Halogenation, such as iodination using N-iodosuccinimide (NIS), provides a handle for further modifications like Negishi cross-coupling to introduce aryl groups. nih.govuni-muenchen.de The derivatization of pyrazolo[1,5-a]pyrimidines has also been achieved using Grignard reagents and regioselective zincations, allowing for the creation of polysubstituted derivatives. nih.govnih.gov Hydrophobic groups, including various 4-substituted phenyl (aryl) and cyclic alkyl (aralkyl) moieties, have been successfully introduced to probe structure-activity relationships. sci-hub.se

| Substituent Type | Example Group | Synthetic Method/Reagent | Reference |

|---|---|---|---|

| Hydroxyl | -OH | Condensation with diethyl malonate followed by hydrolysis or displacement of chlorine with NaOH. | nih.gov |

| Amino | -NH2, -NHR | Displacement of chlorine with amines (e.g., morpholine). | nih.gov |

| Nitrile | -CN | Incorporated from starting materials like 5-aminopyrazole-4-carbonitrile. | acs.orgnih.gov |

| Alkyl | -CH3, -C2H5 | Incorporated from β-carbonyl containing esters during core synthesis. | nih.gov |

| Halogen | -I | Iodination using N-Iodosuccinimide (NIS). | nih.govuni-muenchen.de |

| Aryl | -C6H5 | Negishi cross-coupling of halogenated pyrazolopyrimidine. | nih.govuni-muenchen.de |

| Aralkyl | Ethyl-cyclopentane | Incorporated from substituted enone precursors during core synthesis. | sci-hub.se |

Synthesis of Fused Pyrazolopyrimidine Systems (e.g., pyrazolo-triazolo-pyrimidine, chromeno-pyrazolopyrimidines)

Fusing the pyrazolopyrimidine core with other ring systems creates complex polycyclic structures with unique properties.

Pyrazolo-triazolo-pyrimidines : These tricyclic systems are of significant interest. One synthetic route involves the oxidative cyclization of hydrazone precursors using ferric chloride (FeCl3) to yield pyrazolo[4,3-e] acs.orgnih.govCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidines. mdpi.com Another common method starts with a hydrazine-substituted pyrazolopyrimidine, such as (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine. nih.gov This intermediate can be reacted with reagents like triethyl orthoacetate or triethyl orthoformate under reflux to construct the fused triazole ring, leading to derivatives of pyrazolo[4,3-e] acs.orgnih.govCurrent time information in Bangalore, IN.triazolo[4,3-c]pyrimidine or its [1,5-c] isomer. nih.gov These systems can sometimes undergo thermal or acid/base-catalyzed isomerization. nih.gov Other approaches utilize 5-amino-6-hydrazineyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, which is reacted with various electrophilic reagents to build the fused triazole ring. ijarp.org

Chromeno-pyrazolopyrimidines : These fused systems combine the pyrazolopyrimidine scaffold with a chromene moiety. A robust synthesis involves a multi-step protocol where substituted aminochromenopyrazoles are reacted with activated methylene (B1212753) compounds like 2-ethoxymethylene-malonate derivatives. acs.orgnih.gov The reaction is typically carried out by refluxing the starting materials in glacial acetic acid, which promotes the necessary cyclization to form the chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine products. acs.org Another strategy involves the reaction of aminopyrazole derivatives with reagents like 3-acetyl-4,5-dihydro-2(3H)-furanone in ethanol, followed by cyclization with triethylamine (B128534) (TEA) in an aqueous solution to yield the fused system. acs.org

Synthesis of Pyrazolopyrimidine Hybrid Molecules

Molecular hybridization involves combining the pyrazolopyrimidine scaffold with other pharmacologically active moieties to create a single molecule with potentially enhanced or novel properties. nih.gov A prominent example is the synthesis of 8-aminoquinoline-pyrazolopyrimidine hybrids, which have been investigated as antimalarial agents. nih.gov The synthesis involves a rational design approach where the two distinct scaffolds are chemically linked. nih.gov Another example is the creation of hybrids incorporating phenylsulfonyl and arylazo groups onto a pyrazolo[1,5-a]pyrimidine core. nih.gov This is achieved by reacting substituted aminoazopyrazole derivatives with enaminones bearing phenylsulfonyl groups in a one-pot strategy. nih.gov

Nucleoside Analog Synthesis

Pyrazolopyrimidines, as bioisosteres of purines, are key components in the synthesis of nucleoside analogs. ekb.eg Detailed protocols exist for preparing pyrazolo[3,4-d]pyrimidine analogs of natural nucleosides like deoxyadenosine (B7792050) and deoxyguanosine. nih.gov These syntheses often involve a stepwise approach including alkynylation, hydrogenation, and selective protection of functional groups on a suitably protected sugar or carbocyclic mimic. nih.govtcsedsystem.edu The resulting nucleoside analog can then be converted into a phosphoramidite (B1245037) reagent, allowing for its incorporation into synthetic DNA or RNA strands. nih.gov

Structure Activity Relationship Sar and Structure Antiproliferative Activity Relationship Saar Studies

Design Principles for SAR Investigation

The fundamental design principle for investigating the SAR of pyrazolopyrimidines often revolves around their role as bioisosteres of purines, particularly adenine (B156593). rsc.orgrsc.orgekb.eg This allows them to function as ATP-competitive inhibitors of various kinases, which are crucial targets in cancer therapy. rsc.orgrsc.org The pyrazolopyrimidine scaffold can mimic the key hydrogen bonding interactions of ATP within the kinase hinge region. rsc.orgacs.org

Key design strategies include:

Scaffold Hopping and Rescaffolding: Utilizing the pyrazolopyrimidine core to replace other heterocyclic structures in known inhibitors to improve properties. rsc.org

Iterative Design and Screening: A cyclical process involving the design of small, focused libraries of compounds, followed by synthesis and phenotypic screening. rsc.orgnih.gov The results from the screening then inform the next round of design, creating a feedback loop for optimization. rsc.orgnih.gov

Target-Informed and Phenotypic-Based Approaches: Design can be driven by a specific biological target (e.g., a particular kinase) or by a desired cellular effect (e.g., antiproliferative activity against a specific cancer cell line). nih.govacs.org Phenotypic screening can uncover unexpected activities and guide the optimization process toward a desired biological outcome rather than just target affinity. nih.gov

Introduction of Diverse Functionalities: Employing synthetic techniques like palladium-catalyzed cross-coupling and click chemistry allows for the introduction of a wide array of functional groups at various positions, facilitating extensive SAR exploration. rsc.org

Hybridization: Combining the pyrazolopyrimidine scaffold with other pharmacologically important moieties, such as quinoline (B57606) or phthalimide, to create hybrid molecules with potentially enhanced or novel activities. sci-hub.se

Impact of Substituent Nature and Position on Biological Activity

The antiproliferative activity of pyrazolopyrimidine derivatives is highly dependent on the substituents at various positions of the fused ring system.

N1-Position: Substitutions at the N1 position of the pyrazole (B372694) ring are critical. Introducing flexible, water-solubilizing groups, such as those containing a cyclic tertiary amine linked via an ethylene (B1197577) chain, can improve drug-like properties and explore new binding interactions. acs.orgnih.gov For instance, a 2-[4-(dimethylamino)-1-piperidyl]ethyl group at N1 was found to be optimal for generating highly selective SRC kinase inhibitors. nih.gov Conversely, bulky hydrophobic substituents like larger cycloaliphatic or aromatic groups at this position can be detrimental to activity against certain kinases like PKD2. sci-hub.se

C3-Position: This position is frequently modified to influence potency and selectivity. nih.gov Replacing the p-tolyl group of the promiscuous kinase inhibitor PP1 with different aryl moieties significantly impacts protein-ligand binding. acs.orgnih.gov The nature of the substituent here can direct the compound's activity towards a wide range of kinases. nih.gov

C4-Position: Substitutions at the C4 position of the pyrimidine (B1678525) ring are crucial for activity. The presence of heteroatom-containing bicyclic moieties, such as benzofuran (B130515), leads to a significant increase in anticancer and antiproliferative activity compared to furan (B31954) or thiophene (B33073). sci-hub.se This suggests that bulky substituents at C4 are important for potency. sci-hub.se In some series, replacing an ether linkage with a nitrogen-based linkage at C5 enhanced selectivity. rsc.org

C6-Position: Compounds with substitutions only at the C6 position tend to be least active. However, disubstitution at both C4 and C6 positions often results in enhanced activity. sci-hub.se For example, derivatives with a thiopentane or thiophenethyl group at C6, combined with a benzofuran moiety at C4, showed good CDK2 inhibitory activity. sci-hub.se

Aryl Ring Substituents: When an aryl group is part of a substituent, the nature and position of its modifications are significant.

Halogens: Halogen-substituted aromatic acids often improve activity. rsc.org Electron-withdrawing groups like chloro, fluoro, and nitro are generally important for biological activity. nih.gov For instance, 2,4-dichloro substitution on a phenethyl group at R2 increased potency. nih.gov

Methoxy (B1213986) Groups: The number and position of methoxy groups can influence antiproliferative activity. mdpi.com

Other Groups: A methyl group at the para position of a phenyl ring increased activity, while a chloro group at the meta position also showed an increase. Conversely, a methoxy group at the ortho position led to decreased activity. sci-hub.se

The table below summarizes the observed effects of various substituents on the antiproliferative activity of pyrazolopyrimidine derivatives based on several studies.

| Position | Favorable Substituents | Unfavorable Substituents | Key Findings |

| N1 | Flexible water-solubilizing groups (e.g., containing cyclic tertiary amines) acs.orgnih.gov | Bulky hydrophobic groups (e.g., large cycloaliphatics) sci-hub.se | Crucial for solubility and selectivity. nih.gov |

| C3 | Varied aryl moieties nih.gov | - | Major impact on protein-ligand binding and kinase selectivity. nih.gov |

| C4 | Bulky, heteroatom-containing bicyclic moieties (e.g., benzofuran) sci-hub.se | Simple heterocyclic acids rsc.org | C4/C6 disubstitution enhances activity. sci-hub.se |

| C6 | Thiopentane/thiophenethyl groups sci-hub.se | Substitution at C6 alone sci-hub.se | Works in synergy with C4 substitutions. sci-hub.se |

| Aryl Moiety | Halogens (Cl, F), EWGs (NO2) rsc.orgnih.gov, para-methyl, meta-chloro sci-hub.se | ortho-methoxy sci-hub.se | Position and electronic nature of substituents are critical. nih.govmdpi.com |

Role of Specific Moieties in Modulating Activity

Specific chemical groups and structural features play a defined role in the antiproliferative action of pyrazolopyrimidine compounds.

Amide and Carboxamide Moieties: The presence of an amide bond, for instance, picolinamide (B142947) at the C3 position, has been shown to significantly enhance activity against kinases like TrkA. mdpi.com The carboxamide moiety is considered critical for maximizing inhibitory activity in certain series. mdpi.com

Urea (B33335) Linker: A urea group is often used to connect the pyrazolopyrimidine core to a distal aromatic ring. The substitution pattern on this terminal ring is a key area for SAR exploration to improve potency against targets like BRAF(V600E). rsc.org

Hydroxyl and Nitrile Groups: These substituents can enhance hydrogen bonding and binding to biological targets, thereby influencing antimicrobial and potentially antiproliferative potency. nih.gov

Tertiary Amino Groups: In certain series of SRC inhibitors, a tertiary amino group at the 4-position of a piperidinyl ring attached to N1 was found to be essential for activity. nih.gov

Heterocyclic Rings: The introduction of specific heterocyclic rings can be beneficial or detrimental.

Benzofuran: At the C4 position, a benzofuran group was more favorable for anticancer activity than furan or thiophene. sci-hub.se

Pyrrolidine (B122466): A 2,5-difluorophenyl-substituted pyrrolidine at the C5 position increased Trk inhibition. mdpi.com

Imidazole (B134444): A substituted imidazole ring occupying a hydrophobic pocket was shown to remarkably increase anticancer activity in certain EGFR inhibitors. rsc.org

Simple Heterocycles: In some cases, the introduction of simple heterocyclic acids or bulky heterocyclic groups did not improve activity, indicating that the core interactions are paramount. rsc.org

The table below details the role of specific functional groups in modulating the activity of pyrazolopyrimidine derivatives.

| Moiety | Position | Role in Activity | Example Target/Effect |

| Carboxamide | C3 | Significantly enhances inhibitory activity mdpi.com | TrkA kinase inhibition mdpi.com |

| Urea Linker | - | Connects core to a distal aromatic ring for SAR exploration rsc.org | BRAF(V600E) inhibition rsc.org |

| Tertiary Amino Group | N1-substituent | Essential for potent antiproliferative activity nih.gov | SRC kinase inhibition nih.gov |

| Benzofuran | C4 | More favorable than furan or thiophene for potency sci-hub.se | General anticancer activity sci-hub.se |

| Substituted Imidazole | - | Occupies hydrophobic pocket, increasing activity rsc.org | EGFR inhibition rsc.org |

Ligand-Based Design Approaches in SAR

Ligand-based design is a powerful strategy in the development of pyrazolopyrimidine inhibitors, especially when structural information of the target protein is limited. This approach relies on the knowledge of molecules that bind to the target of interest.

Pharmacophore Hybridization: This involves combining the pyrazolopyrimidine scaffold with fragments or moieties from other known biologically active molecules. rsc.org This approach was used to integrate the 4-aminopyrazolo[3,4-d]pyrimidine scaffold with various fragments, from simple aromatics to polycyclic systems, to explore new chemical space for anticancer activity. rsc.org

Bioisosteric Replacement: The pyrazolopyrimidine core is a well-known bioisostere of adenine, the purine (B94841) base in ATP. rsc.org This principle is fundamental to its design as a kinase inhibitor, as it can fit into the ATP binding site and mimic key interactions. rsc.orgresearchgate.net Medicinal chemistry efforts often focus on modifying substituents on this core to achieve potency and selectivity for a specific kinase. nih.gov

Iterative Optimization from a Promiscuous Scaffold: A common ligand-based strategy starts with a known, often promiscuous, inhibitor and systematically modifies it to achieve selectivity. For example, starting from the broadly active kinase inhibitor PP1, researchers have developed highly selective SRC inhibitors. rsc.orgnih.gov This process involves rounds of designing and screening focused libraries, using the SAR data from phenotypic screens to guide subsequent modifications toward a specific anticancer profile rather than just on-target potency. rsc.orgnih.gov This adaptive strategy, combining ligand-based design with phenotypic screening, has proven effective in discovering inhibitors for specific oncotargets like AXL, RET, and FLT3. acs.org

Molecular Mechanisms of Action and Biological Targets

Identification and Validation of Molecular Targets

The pyrazolopyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with numerous biological targets. researchgate.net Historically, these compounds were first investigated as adenosine (B11128) receptor antagonists. sci-hub.seekb.eg Their structural similarity to the adenine (B156593) ring of ATP allows them to function as ATP-competitive inhibitors for a variety of kinases. researchgate.net The identification and validation of their molecular targets have been a significant focus of research, revealing a broad spectrum of activities including anticancer, anti-infectious, anti-inflammatory, and central nervous system effects. researchgate.netsci-hub.se

Kinase Inhibition Studies

Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of diseases like cancer. rsc.org Pyrazolopyrimidines have emerged as potent inhibitors of various protein kinases, often by competing with ATP for the binding site in the kinase domain. researchgate.netrsc.org

Cyclin-Dependent Kinase 2 (CDK2): A series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines have been synthesized and shown to inhibit CDK2/cyclin E kinase. sci-hub.se Specifically, compounds with a thiopentane or thiophenethyl group at the C-6 position and a benzofuran (B130515) moiety at the C-4 position demonstrated significant CDK2 inhibitory activity. sci-hub.se Other pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also been identified as potential CDK2 inhibitors. mdpi.com

Janus Kinase 3 (JAK3): Molecular modeling studies have been employed to identify pyrazolopyrimidine derivatives that can selectively inhibit the JAK3/STAT1 pathway, which is implicated in autoimmune diseases like rheumatoid arthritis. ingentaconnect.com

Fms-like Tyrosine Kinase 3 (FLT3): The inhibitory potential of pyrazolopyrimidines extends to FLT3, a receptor tyrosine kinase involved in the development of acute myeloid leukemia.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Certain pyrazolopyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR2, a key mediator of angiogenesis. sci-hub.se For instance, one compound showed an IC50 value of 6.92 µM against VEGFR2-expressing HUVEC cells. sci-hub.se Phenylpyrazolo[3,4-d]pyrimidine-based analogs have also been identified as dual inhibitors of EGFR and VEGFR2. mdpi.com

SRC Kinase: Novel pyrazolopyrimidine derivatives have been developed that exhibit high potency and selectivity for SRC family kinases (SFKs) over ABL kinase. ed.ac.uk These compounds were developed through a combination of ligand-based design and phenotypic screening. ed.ac.uk

MARK4 and IRAK4: The inhibitory activity of pyrazolopyrimidines has also been noted against other kinases such as MARK4 and IRAK4, which are involved in various cellular processes including cell polarity and immune responses. googleapis.com

Table 1: Selected Pyrazolopyrimidine-based Kinase Inhibitors and their Targets

| Kinase Target | Pyrazolopyrimidine Scaffold | Key Structural Features | Reference |

|---|---|---|---|

| CDK2/cyclin E | Pyrazolo[3,4-d]pyrimidine | Thiopentane/thiophenethyl at C-6, benzofuran at C-4 | sci-hub.se |

| JAK3 | Pyrazolopyrimidine | (Not specified in abstract) | ingentaconnect.com |

| VEGFR2 | Pyrazolo[3,4-d]pyrimidine | (Not specified in abstract) | sci-hub.se |

| SRC | Pyrazolopyrimidine | (Not specified in abstract) | ed.ac.uk |

| LRRK2 | Pyrazolo[3,4-d]pyrimidine | (Not specified in abstract) | researchgate.net |

Enzyme Inhibition Mechanisms

Beyond kinases, pyrazolopyrimidines have been shown to inhibit a variety of other enzymes crucial for cellular function and disease progression.

DNA Gyrase and Topoisomerase IV: Novel hybrids of ciprofloxacin (B1669076) and pyrazolopyrimidine have been synthesized and evaluated as inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. researchgate.net Some of these hybrids exhibited potent inhibitory activities, with IC50 values against DNA gyrase and topoisomerase IV being 1.72 µM and 4.36 µM for one compound, and 5.72 µM and 7.77 µM for another, respectively. researchgate.net

Dihydrofolate Reductase (DHFR): Based on structural features, it has been proposed that certain chromeno-pyrazolopyrimidines may act by inhibiting dihydrofolate reductase, an enzyme involved in nucleotide synthesis. nih.gov

Xanthine (B1682287) Oxidase: This enzyme is involved in the metabolic pathway that leads to the production of uric acid. Some benzoflavone derivatives with a pyrazolopyrimidine core have been investigated as potent antihyperuricemic agents through the inhibition of xanthine oxidase. acsmedchem.org

Cyclooxygenases (COXs) and Inducible Nitric Oxide Synthase (iNOS): Pyrazolopyrimidine derivatives have been reported to act as selective inhibitors of COX-1 and COX-2, enzymes involved in inflammation. sci-hub.se Additionally, some aminothiopyrimidone derivatives have been shown to inhibit iNOS. bindingdb.org

Phosphodiesterase (PDE): Pyrazolopyrimidine-based compounds have been identified as inhibitors of phosphodiesterases. researchgate.netuvm.edu For instance, CpPDE1 in Cryptosporidium parvum has been validated as a molecular target for pyrazolopyrimidine inhibitors. uvm.edudoaj.org

α-Glucosidase: The inhibitory potential of pyrazolopyrimidine derivatives against α-glucosidase, an enzyme involved in carbohydrate digestion, has been explored. chemcomp.com

Table 2: Non-Kinase Enzyme Inhibition by Pyrazolopyrimidine Derivatives

| Enzyme Target | Pyrazolopyrimidine Derivative Type | Proposed Mechanism | Reference |

|---|---|---|---|

| DNA Gyrase / Topoisomerase IV | Ciprofloxacin-pyrazolopyrimidine hybrids | Inhibition of enzyme activity | researchgate.net |

| Dihydrofolate Reductase | Chromeno-pyrazolopyrimidines | Potential interaction based on structural features | nih.gov |

| Xanthine Oxidase | Benzoflavone derivatives | Inhibition of enzyme activity | acsmedchem.org |

| COX-1 / COX-2 | Pyrazolopyrimidines | Selective inhibition | sci-hub.se |

| Phosphodiesterase (CpPDE1) | Pyrazolopyrimidine inhibitors | Inhibition of enzyme activity | uvm.edudoaj.org |

| α-Glucosidase | Pyrazolopyrimidine derivatives | Inhibition of enzyme activity | chemcomp.com |

Interference with Cellular Pathways

The inhibition of key molecular targets by pyrazolopyrimidines translates into significant effects on various cellular pathways, particularly those governing cell growth, survival, and death.

Cell Proliferation: Many pyrazolopyrimidine derivatives exhibit potent anti-proliferative activity against various cancer cell lines. sci-hub.semdpi.com For example, a phenylpyrazolo[3,4-d]pyrimidine analog, compound 5i, effectively inhibited the growth of MCF-7 breast cancer cells. mdpi.com This anti-proliferative effect is often a direct consequence of the inhibition of kinases like EGFR and VEGFR2 that drive cell growth. mdpi.comtandfonline.com

Apoptosis Induction: Several pyrazolopyrimidine compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comtandfonline.com The dual inhibition of EGFR and ErbB2 by a pyrazolo[3,4-d]pyrimidine derivative led to a significant increase in the level of active caspase-3, a key executioner of apoptosis. tandfonline.com Similarly, compound 5i was found to strongly induce apoptosis in MCF-7 cells. mdpi.com The process of apoptosis is intrinsically linked to the cell cycle, and manipulating the cell cycle can either prevent or trigger an apoptotic response. nih.gov

Cell Cycle Regulation: Pyrazolopyrimidines can interfere with the normal progression of the cell cycle, often leading to cell cycle arrest at specific phases. mdpi.commdpi.com For instance, some derivatives have been shown to cause cell cycle arrest in the S phase or G2/M phase. mdpi.com Compound 5i was also found to suppress cell cycle progression, leading to DNA fragmentation. mdpi.com This interference is often mediated by the inhibition of CDKs, which are central regulators of cell cycle transitions. mdpi.comnih.gov Studies on a specific pyrazolopyrimidine, compound 7, showed it caused cell cycle arrest. researchgate.net

DNA Binding and Topoisomerase Inhibition

In addition to inhibiting enzymes that regulate DNA replication, some pyrazolopyrimidine derivatives can directly interact with DNA or inhibit topoisomerase enzymes. DNA binding inhibitors represent a class of small molecules that can hinder tumor cell proliferation. mdpi.com

DNA Binding: Certain pyrazolopyrimidine complexes have been shown to interact with DNA, which can contribute to their anticancer effects. mdpi.com

Topoisomerase Inhibition: Some pyrazolopyrimidine derivatives act as topoisomerase inhibitors. mdpi.commdpi.com For instance, phenylpyrazolo[3,4-d]pyrimidine analogs were evaluated for their inhibitory effects on topoisomerase II. mdpi.com Another novel inhibitor, CY13II, which is not a pyrazolopyrimidine but illustrates the mechanism, was found to be a catalytic inhibitor of Top1, binding to the enzyme to form a noncovalent ternary complex and inhibiting its DNA nicking activity. nih.gov This leads to DNA damage and cell cycle arrest. nih.gov Some ciprofloxacin-pyrazolopyrimidine hybrids have also been identified as potent inhibitors of topoisomerase IV. researchgate.net

Receptor Antagonism Studies

Pyrazolopyrimidines have also been developed as antagonists for specific G protein-coupled receptors (GPCRs), highlighting their versatility as signaling modulators.

Adenosine Receptor: Historically, pyrazolopyrimidines were extensively studied as adenosine receptor antagonists. sci-hub.seekb.eg Their structural resemblance to the endogenous ligand adenosine allows them to bind to these receptors and block their activity.

Corticotropin-Releasing Factor 1 (CRF1) Receptor: Pyrazolopyrimidine derivatives have been identified as antagonists of the CRF1 receptor. sci-hub.se For example, MPZP, a pyrazolo[1,5-a]pyrimidine, is a high-affinity (Ki = 4.9 nM), specific, non-peptide CRF1 antagonist. nih.gov The CRF system is implicated in stress-related disorders, making CRF1 antagonists a promising therapeutic avenue. nih.gov

Mechanistic Hypotheses Based on Structural Features and Analogies

The diverse biological activities of pyrazolopyrimidines can often be rationalized by their structural features and their analogy to endogenous molecules like purines. The pyrazolopyrimidine core, being an isostere of the adenine ring of ATP, provides a strong basis for its ability to inhibit a wide range of kinases by competing for the ATP-binding site. researchgate.net

The fusion of a π-excessive pyrazole (B372694) ring with a π-deficient pyrimidine (B1678525) ring creates a unique electronic distribution and a stable, planar scaffold that is amenable to various substitutions. mdpi.com This allows for the fine-tuning of steric and electronic properties to achieve desired potency and selectivity for specific biological targets. For instance, the addition of specific substituents, such as hydroxyl, amino, and nitrile groups, has been shown to enhance the antimicrobial efficacy of chromeno-pyrazolopyrimidines, leading to the hypothesis that these groups are crucial for interactions with targets like DNA gyrase or for disrupting bacterial membranes. nih.gov

Furthermore, the structural similarity to purines has historically guided the exploration of pyrazolopyrimidines as adenosine receptor antagonists. sci-hub.seekb.eg By modifying the substituents on the core scaffold, medicinal chemists can modulate the affinity and selectivity for different adenosine receptor subtypes. Similarly, the development of CRF1 receptor antagonists like MPZP involved the rational design of a pyrazolopyrimidine core with specific side chains intended to achieve drug-like lipophilicity while maintaining high-affinity binding to the target receptor. nih.gov The mechanistic hypotheses for many pyrazolopyrimidine derivatives are thus built upon these established structure-activity relationships and analogies to known ligands. ekb.egdoaj.orggoogle.com

Preclinical Biological Activity Studies

In Vitro Pharmacological Activity Evaluation

The in vitro evaluation of pyrazolopyrimidine derivatives has unveiled a broad spectrum of pharmacological activities, including their ability to combat cancer cells, microbes, inflammation, and viruses. Furthermore, these compounds have shown promise in other therapeutic areas such as neuroprotection, and as antidiabetic and anticonvulsant agents.

Antiproliferative and Cytotoxic Activity

Pyrazolopyrimidine derivatives have emerged as a significant class of compounds with potent antiproliferative and cytotoxic activities against a variety of cancer cell lines. sci-hub.sersc.orgmdpi.comresearchgate.netbohrium.comsemanticscholar.orgtubitak.gov.trekb.eg Their mechanism of action often involves the inhibition of key enzymes and proteins crucial for cancer cell growth and survival. sci-hub.seekb.eg

A novel series of 1,3,4-trisubstituted pyrazolopyrimidine derivatives demonstrated improved antiproliferative activity against mantle cell lymphoma (MCL) cell lines, with compounds 15c , 15f , 15g , 15j , and 15o showing IC50 values at low micromolar levels. researchgate.net Specifically, compound 15c was found to induce apoptosis in Z138 cells in a dose-dependent manner. researchgate.net Another study reported that pyrano[2,3-c]pyrazolopyrimidine derivatives 4 and 7 exhibited significant antiproliferative activity against HepG2 liver cancer cells with high selectivity. bohrium.com These compounds were found to arrest the cell cycle at the S phase. bohrium.com

Furthermore, a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] sci-hub.sersc.orgCurrent time information in Bangalore, IN.triazolo[1,5-c]pyrimidine derivatives showed significant inhibition of the growth of MCF-7, HCT-116, and HepG-2 cancer cell lines. rsc.org Notably, compounds 14 and 15 displayed the most potent cytotoxic activities against these three cell lines. rsc.org Phenylpyrazolo[3,4-d]pyrimidine-based analogs also exhibited potent cytotoxicity against MCF-7, HCT116, and HePG-2 cancer cell lines, with compounds 5b , 5i , and 9e being the most potent. mdpi.com

The cytotoxic potential of pyrazolopyrimidines has been evaluated against a range of other cancer cell lines as well. For instance, some derivatives have shown activity against the HeLa cell line. sci-hub.se A series of 1H-pyrazolo[3,4-b]pyridine derivatives were also designed and synthesized, demonstrating anticancer properties. sci-hub.se Additionally, novel pyrazolo[1,5-a]pyrimidines have been synthesized and tested against breast and HeLa cancer cell lines, with some compounds showing promising activity. sci-hub.se

Here is an interactive data table summarizing the antiproliferative and cytotoxic activity of selected pyrazolopyrimidine derivatives:

| Compound/Derivative | Cancer Cell Line(s) | Observed Activity | Reference(s) |

| 1,3,4-trisubstituted pyrazolopyrimidines (15c , 15f , 15g , 15j , 15o ) | Mantle Cell Lymphoma (Mino, Jeko-1, Z138) | Low micromolar IC50 values | researchgate.net |

| Pyrano[2,3-c]pyrazolopyrimidines (4 , 7 ) | Liver (HepG2) | Significant antiproliferative activity, cell cycle arrest at S phase | bohrium.com |

| Pyrazolo[3,4-d]pyrimidine (14 , 15 ) | Breast (MCF-7), Colon (HCT-116), Liver (HepG-2) | Potent cytotoxic activities | rsc.org |

| Phenylpyrazolo[3,4-d]pyrimidines (5b , 5i , 9e ) | Breast (MCF-7), Colon (HCT116), Liver (HePG-2) | Potent cytotoxicity | mdpi.com |

| Pyrazolpyrimidinone VI | Liver (HepG2) | Antitumor activity (IC50 = 0.4 mM) | researchgate.net |

| Pyrazolo[1,5-a]pyrimidine (B1248293) 10d | Breast (MCF-7), BT474, Lung (A549) | IC50 = 1.98, 2.20, and 2.61 µM, respectively | semanticscholar.org |

| Pyrazolo[1,5-a]pyrimidines 5a , 5c | Lung (A549), Liver (HepG2), Breast (MCF-7) | Potent cytotoxicity and growth inhibition | tubitak.gov.tr |

| 6-methyl-1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one 65 | Breast (MCF-7), Liver (Hep-G2) | 77% and 63% inhibition, respectively | ekb.eg |

Antimicrobial Activity

Pyrazolopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antimalarial, and antitrypanosomal properties. sci-hub.senih.govderpharmachemica.comnih.govgoogle.comkoreascience.kr

Antibacterial and Antifungal Activity:

Several studies have highlighted the efficacy of pyrazolopyrimidines against various bacterial and fungal strains. nih.govderpharmachemica.comnih.govkoreascience.kr A series of novel pyrazolopyrimidine derivatives incorporating phenylsulfonyl moieties were synthesized and evaluated for their antimicrobial activity. nih.gov Notably, derivatives containing a single sulfone group were found to be more effective against the tested bacteria and fungi than those with two sulfone groups. nih.gov Three pyrazolopyrimidine sulfone derivatives, 13c , 13d , and 13g , were more potent than the standard antifungal drug Amphotericin B. nih.gov

In another study, newly synthesized pyrazolopyrimidine compounds 9 and 10 exhibited high inhibitory effects against Aspergillus flavus and S. typhimurium. derpharmachemica.com Furthermore, research has shown that some pyrazolopyrimidine derivatives possess bactericidal activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, compounds 8b , 10e , 10i , and 10n were identified as the most active against these bacterial species. nih.gov Some pyrazolopyrimidines have also shown activity against Bacillus cereus, Pseudomonas aeruginosa, and various Gram-negative bacteria and fungi. sci-hub.se

Antimalarial and Antitrypanosomal Activity:

The pyrazolopyrimidine scaffold is also a promising starting point for the development of antiprotozoal agents. sci-hub.senih.govukaazpublications.comacs.org Certain derivatives have been reported to possess antimalarial and antitrypanosomal activities. nih.govnanobioletters.com For instance, a series of 5-phenylpyrazolopyrimidinone derivatives were optimized for their antitrypanosomal efficacy. acs.org Methylation at the R2 position of the scaffold, as in compound 11 , resulted in the highest antitrypanosomal activity. acs.org

Here is an interactive data table summarizing the antimicrobial activity of selected pyrazolopyrimidine derivatives:

| Compound/Derivative | Target Organism(s) | Observed Activity | Reference(s) |

| Pyrazolopyrimidine sulfones (13c , 13d , 13g ) | Aspergillus niger, Geotrichum candidum | More potent than Amphotericin B | nih.gov |

| Pyrazolopyrimidines 9 , 10 | Aspergillus flavus, S. typhimurium | High inhibitory effects | derpharmachemica.com |

| Pyrazolopyrimidines 8b , 10e , 10i , 10n | Gram-positive and Gram-negative bacteria | Most active compounds in the series | nih.gov |

| 5-phenylpyrazolopyrimidinone 11 | Trypanosoma brucei | High antitrypanosomal activity (pIC50 7.1) | acs.org |

Anti-inflammatory Activity

Pyrazolopyrimidine derivatives have been extensively investigated for their anti-inflammatory properties, with many compounds demonstrating significant activity in various in vitro and in vivo models. sci-hub.secu.edu.egnih.govresearchgate.netnih.govrsc.org Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS). cu.edu.egnih.gov

A novel set of 4-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidine and 5-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and evaluated as potential anti-inflammatory agents. cu.edu.egnih.gov Compounds 8a , 10c , and 13c were identified as potent and selective COX-2 inhibitors. cu.edu.egnih.gov Furthermore, the urea (B33335) derivative 11 was the most active compound against iNOS, with an IC50 value of 0.22 µM. cu.edu.egnih.gov

Another study reported that pyrazolopyrimidine derivatives bearing thiazolidinone (10a,b ) and thiazoline (B8809763) (11a–f ) moieties exhibited good anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov The combination of a pyrazole (B372694) and pyrimidine (B1678525) scaffold has been perceived to result in enhanced COX-2 inhibitory activity. rsc.org Indeed, a pyrazolediazenylpyrimidine derivative showed noteworthy in vitro anti-inflammatory activity through potent suppression of COX-2. rsc.org

Some pyrazolo[1,5-a]pyrimidines have also been studied for their anti-inflammatory effects. The anti-inflammatory activities of several pyrano[2,3-d]pyrimidine derivatives were examined, with compounds 5 and 6 showing significant in vitro anti-inflammatory activity by potently suppressing COX-2 activity. rsc.org

Here is an interactive data table summarizing the anti-inflammatory activity of selected pyrazolopyrimidine derivatives:

| Compound/Derivative | Target/Model | Observed Activity | Reference(s) |

| Pyrazolo[3,4-d]pyrimidines (8a , 10c , 13c ) | COX-2 | Potent and selective inhibition | cu.edu.egnih.gov |

| Urea derivative 11 | iNOS | Potent inhibition (IC50 = 0.22 µM) | cu.edu.egnih.gov |

| Pyrazolopyrimidines with thiazolidinone (10a,b ) and thiazoline (11a–f ) | Carrageenan-induced rat paw edema | Good anti-inflammatory activity | nih.gov |

| Pyrano[2,3-d]pyrimidines (5 , 6 ) | COX-2 | Potent suppression of activity | rsc.org |

Antiviral Activity

The antiviral potential of pyrazolopyrimidine derivatives has been explored, with some compounds showing inhibitory activity against various viruses. sci-hub.seresearchgate.net The structural similarity of pyrazolopyrimidines to purines makes them candidates for interference in viral replication processes. nih.gov

Specifically, pyrazolo[1,5-a]pyrimidines have been noted for their potential as antiviral agents. nanobioletters.com Research has indicated their activity against Human Immunodeficiency Virus (HIV) through the inhibition of reverse transcriptase. nih.govnanobioletters.com Additionally, some derivatives have been investigated as inhibitors of the Hepatitis C Virus (HCV). nih.gov The broad pharmacological profile of pyrazolopyrimidines suggests that further exploration of their antiviral properties against a wider range of viruses is warranted.

Other Pharmacological Activities

In addition to the aforementioned activities, pyrazolopyrimidine derivatives have shown a diverse range of other pharmacological effects, highlighting their therapeutic potential. sci-hub.senanobioletters.comscialert.netresearchgate.netnih.govresearchgate.net

Antipyretic and Analgesic Activity: Certain pyrazolo[1,5-a]pyrimidines have been evaluated for their antipyretic and analgesic effects. researchgate.net A study revealed that 3-bromo-2-phenyl-6-(phenylsulfonyl)-7-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine exhibited excellent analgesic activity. Another study reported that a series of 2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy]-N'-(4-aryl-1,3-thiazol-2-yl)acetohydrazide derivatives were screened for analgesic activity, with compound 5g showing promising results. scialert.net

Neuroprotective Activity: The potential of pyrazolopyrimidines as central nervous system (CNS) depressants has been noted. sci-hub.se This suggests a possible role for these compounds in the development of neuroprotective agents.

Antioxidant Activity: Some pyrimidine derivatives have been found to possess antioxidant properties. researchgate.net A series of quinoline-pyrazolopyrimidine hybrids were evaluated for their antioxidant capabilities, with compounds having N-methylpiperazine and N-ethylpiperazine rings showing good DPPH scavenging abilities. nih.gov

Antidiabetic Activity: Pyrazolopyrimidine derivatives have been investigated for their potential in managing diabetes. nih.govresearchgate.nettandfonline.com Some compounds have shown α-glucosidase inhibitory activity. nih.gov For instance, pyrazolo[3,4-d]pyrimidine amide derivatives displayed excellent antidiabetic activity. researchgate.net The pyrazolopyrimidine APD668 was found to have high in vivo activity and was more potent in delaying the onset of hyperglycemia compared to a known DPP-IV inhibitor. tandfonline.com

Anticonvulsant Activity: The benzothiazole (B30560) moiety, when incorporated into pyrazolopyrimidine structures, has been associated with anticonvulsant activity. nanobioletters.com

Antitubercular Activity: The potential of pyrazolopyrimidines as antitubercular agents has also been explored. nih.gov Preliminary assays showed that two pyrazolopyrimidine series compounds exhibited sub-10 μM whole-cell activities against Mycobacterium tuberculosis. nih.gov

Antileishmanial Activity: Several pyrazolopyrimidine derivatives have demonstrated antileishmanial activity. sci-hub.sekoreascience.krscialert.netresearchgate.netnih.gov Acyclic nucleosides of pyrazolo[3,4-d]pyrimidine have shown inhibition of Leishmania donovani amastigotes.

Biochemical and Cellular Assays

Biochemical and cellular assays have been instrumental in elucidating the mechanisms of action of pyrazolopyrimidine derivatives. bohrium.com These assays have provided insights into how these compounds interact with specific molecular targets to exert their pharmacological effects.

For instance, in the context of anticancer activity, cellular assays such as the MTT assay have been widely used to determine the antiproliferative effects of pyrazolopyrimidines on various cancer cell lines. sci-hub.semdpi.comnih.gov Cell cycle analysis has revealed that some derivatives, like pyrano[2,3-c]pyrazolopyrimidines 4 and 7 , can arrest the cell cycle at specific phases, such as the S phase in HepG2 cells. bohrium.com This cell cycle arrest was linked to an increase in the p21 protein level. bohrium.com

Furthermore, biochemical assays have been employed to identify the specific enzymes inhibited by pyrazolopyrimidine derivatives. For example, enzymatic inhibitory assays have shown that some compounds are potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK2. rsc.orgresearchgate.net Molecular docking studies have complemented these findings by predicting the binding modes of these compounds within the active sites of their target enzymes. rsc.orgmdpi.com

The evaluation of pyrazolopyrimidine derivatives has also involved assays to measure their effects on other cellular processes. For example, some compounds have been shown to induce apoptosis in cancer cells, as demonstrated by Annexin V/Propidium Iodide (PI)-binding assays. researchgate.net The ability of certain derivatives to reduce mitochondrial membrane potential and enhance the production of reactive oxygen species has also been investigated. researchgate.net

In Vivo Studies in Disease Models (Animal Models)

The preclinical evaluation of pyrazolopyrimidine derivatives in various animal models of disease has been crucial in understanding their therapeutic potential. These in vivo studies provide essential information on the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of these compounds, bridging the gap between in vitro activity and potential clinical applications.

Efficacy Evaluation in Relevant Animal Models

Pyrazolopyrimidine-based compounds have demonstrated significant efficacy in a range of animal models, particularly in the fields of infectious diseases and oncology.

In the context of infectious diseases, pyrazolopyrimidine-based bumped kinase inhibitors (BKIs) have shown remarkable effectiveness against Toxoplasma gondii infections in mice. nih.govnih.govoup.com These compounds, which act as potent inhibitors of T. gondii calcium-dependent protein kinase 1 (TgCDPK1), have been evaluated in both acute and chronic models of toxoplasmosis. nih.govnih.govoup.com Studies have shown that oral administration of certain pyrazolopyrimidine BKIs can lead to a greater than million-fold reduction in the parasite burden in acute systemic infections. nih.gov Furthermore, specific derivatives have been shown to significantly reduce the burden of latent T. gondii brain tissue bradyzoite cysts. nih.gov The in vivo efficacy of these BKIs is often associated with particular chemical substituents, such as cyclopropyloxynaphthyl, cyclopropyloxyquinoline, and 2-ethoxyquinolin-6-yl groups. nih.govnih.govoup.com

Pyrazolopyrimidine ribonucleosides have also been assessed for their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease, in murine models. oup.com While some compounds could control the infection, they did not completely eliminate it. oup.com

In oncology, novel 1,4,6-trisubstituted-1H-pyrazolo[3,4-b]pyridines, which are structurally related to pyrazolopyrimidines, have been found to inhibit tumor growth in an orthotopic mouse model of breast cancer. mdpi.com Another study highlighted a pyrazolopyrimidine derivative, MMV1804559, which was able to prolong the survival of M. mycetomatis-infected Galleria mellonella larvae and reduce the size of mycetoma grains, suggesting potential for in vivo efficacy studies. researchgate.net Additionally, a pyrazolopyrimidine derivative with NF-κB inhibitory activity has been investigated in three different inflammatory animal models. researchgate.net

Table 1: Efficacy of Pyrazolopyrimidine Derivatives in Animal Models

| Compound Class | Disease Model | Animal | Key Efficacy Findings | Reference |

|---|---|---|---|---|

| Bumped Kinase Inhibitors (BKIs) | Toxoplasmosis (acute & chronic) | Mice | >1,000,000-fold reduction in acute parasite burden; 89% reduction in brain cyst burden. | nih.gov |

| Pyrazolopyrimidine Ribonucleosides | Chagas Disease (T. cruzi) | Mice | Controlled but did not eliminate infection. | oup.com |

| 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines | Breast Cancer | Mice | Inhibition of tumor growth. | mdpi.com |

| Pyrazolopyrimidine Derivative (MMV1804559) | Mycetoma (M. mycetomatis) | Galleria mellonella larvae | Prolonged survival and reduced grain size. | researchgate.net |

Pharmacodynamic (PD) and Pharmacokinetic (PK) Considerations in Preclinical Models

The in vivo performance of pyrazolopyrimidine compounds is intrinsically linked to their pharmacokinetic and pharmacodynamic profiles.

Pharmacokinetic studies in mice have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) of pyrazolopyrimidine derivatives. nih.govacs.org For the anti-toxoplasmosis BKIs, oral administration has been a key focus, with studies revealing that small structural modifications can lead to a broad range of plasma concentrations. nih.govnih.govoup.com This allows for the selection of compounds with favorable PK properties, such as those suitable for once-daily oral dosing. nih.gov Pharmacokinetic analyses are typically conducted in mouse strains like BALB/c, involving oral gavage administration and subsequent measurement of plasma drug concentrations over time. nih.govbienta.net

A study focusing on pyrazolopyrimidine derivatives as anti-Wolbachia agents for treating filariasis identified a lead compound with an exceptional oral PK profile in mice, positioning it for further in vivo proof-of-concept studies. acs.org Similarly, for pyrazolo[3,4-d]pyrimidines being developed as kinase inhibitors for glioblastoma, overcoming poor water solubility through formulation strategies was a key step to enable future in vivo studies and potential oral administration. acs.org The evaluation of PK properties, such as clearance and bioavailability, has been critical in identifying suitable candidates for further development from a series of pyrazolo[3,4-d]pyrimidine-based PI3K inhibitors. rsc.org

The pharmacodynamics of these compounds, which describes their effect on the body, is closely tied to their mechanism of action. For the anti-toxoplasmosis BKIs, the pharmacodynamic effect is the inhibition of TgCDPK1, leading to parasite clearance. nih.gov For pyrazolopyrimidine derivatives targeting kinases in cancer, the PD effects would be the inhibition of tumor growth and relevant signaling pathways. mdpi.comrsc.org A study on a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative with NF-κB inhibitory activity utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure its pharmacokinetics in inflammatory animal models, linking its systemic exposure to its anti-inflammatory effects. researchgate.net

Table 2: Pharmacokinetic Parameters of Select Pyrazolopyrimidine Derivatives in Mice

| Compound Type | Administration Route | Animal Strain | Key PK/PD Observations | Reference |

|---|---|---|---|---|

| Bumped Kinase Inhibitors (BKIs) | Oral | BALB/c Mice | Diverse plasma concentrations achieved with minor structural changes, allowing for optimization of dosing regimens. | nih.gov |

| Anti-Wolbachia Agents | Oral | Mice | A lead compound was identified with an exceptional oral PK profile, suitable for further in vivo studies. | acs.org |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative | Not Specified | Not Specified | Pharmacokinetics were measured by LC-MS/MS to correlate drug levels with anti-inflammatory activity. | researchgate.net |

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.orgnih.gov This method is crucial in drug design for understanding and visualizing the interactions between a pyrazolopyrimidine derivative and its target protein at the molecular level. frontiersin.orgnih.gov

Prediction of Binding Affinity and Interaction Patterns

Molecular docking studies have been instrumental in predicting the binding affinities of pyrazolopyrimidine derivatives to their respective protein targets. These studies calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy of the ligand-protein complex. A lower docking score generally indicates a higher binding affinity.

For instance, in a study targeting Janus kinase 3 (JAK3), several in silico designed pyrazolopyrimidine derivatives showed promising binding affinities. frontiersin.orgnih.gov Compounds 21 and 41 were identified as having high affinity, with subsequent modifications leading to derivatives 43 and 46 with even stronger predicted affinities of -10.17 kcal/mol and -10.28 kcal/mol, respectively. frontiersin.org Similarly, in a study targeting Wolbachia receptors for anti-filarial agents, a pyrazolopyrimidine derivative, compound 23, exhibited a high binding affinity of -10.2 kcal/mol to the 7ESX receptor. nih.gov

Docking studies also reveal the specific types of interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov A detailed analysis of pyrazolopyrimidine-protein complexes in the Protein Data Bank revealed that aromatic π-π interactions are present in approximately 91% of the structures, while hydrogen bonds and other polar contacts are found in about 73% of cases. researchgate.netnih.gov The average centroid-centroid distance for these π-π interactions was found to be 5.32 Å. researchgate.netnih.gov

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Compound 21 | JAK3 | -8.85 | frontiersin.org |

| Compound 41 | JAK3 | -8.17 | frontiersin.org |

| Compound 43 | JAK3 | -10.17 | frontiersin.org |

| Compound 46 | JAK3 | -10.28 | frontiersin.org |

| Compound 23 | Wolbachia receptor (7ESX) | -10.2 | nih.gov |

| Compound 14 | Wolbachia receptor (6EEZ) | -9.0 | nih.gov |

| Compound 29 | Wolbachia receptor (3F4R) | -8.0 | nih.gov |

| Compound 26 | Wolbachia receptor (6W9O) | -7.7 | nih.gov |

Identification of Key Residues for Ligand Binding

A significant outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are crucial for ligand binding. For example, in the case of JAK3 inhibitors, covalent docking studies have highlighted the importance of the Cys909 residue. frontiersin.org The formation of a covalent bond between the pyrazolopyrimidine ligand and Cys909 is considered a critical step for inhibiting JAK3 activity. frontiersin.org

In another study focusing on androgen receptor (AR) antagonists, molecular dynamics simulations revealed that Compound III forms hydrogen bonds with residues T877 and Q711 in the wild-type AR. frontiersin.org For the F876L mutant, a stable hydrogen bond was formed with N705, and for the H874Y mutant, hydrogen bonds were formed with R752 and Q711. frontiersin.org These interactions are vital for stabilizing the ligand and preventing the conformational changes required for receptor activation. frontiersin.org Similarly, for pyrazolopyrimidine inhibitors of IRAK4, residues Met192, Tyr262, Met265, Asp278, and Ala315 were identified as playing a vital role in binding. researchgate.net

| Target Protein | Key Residues | Type of Interaction | Reference |

|---|---|---|---|

| JAK3 | Cys909 | Covalent Bond | frontiersin.org |

| Androgen Receptor (WT) | T877, Q711 | Hydrogen Bond | frontiersin.org |

| Androgen Receptor (F876L) | N705 | Hydrogen Bond | frontiersin.org |

| Androgen Receptor (H874Y) | R752, Q711 | Hydrogen Bond | frontiersin.org |

| IRAK4 | Met192, Tyr262, Met265, Asp278, Ala315 | Binding Interaction | researchgate.net |

| PfPMT | ASN137, ILE111 | Hydrogen Bond | eijppr.com |

| DNA Topoisomerase | - | Hydrogen Bond | mdpi.com |

| SRC Kinase | Asp404 | Interaction with dimethylamino group | nih.gov |

| ABL Kinase | Tyr253 | Steric Clash | nih.gov |

Virtual Screening Techniques

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. frontiersin.orgfrontiersin.org This approach, often coupled with molecular docking, allows for the rapid and cost-effective identification of potential lead compounds. frontiersin.orgfrontiersin.org

In the search for novel JAK3 inhibitors, a virtual screening of 41 in silico-designed pyrazolopyrimidine derivatives was performed. frontiersin.orgnih.gov This initial screening, followed by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis and covalent docking, narrowed down the candidates to the most promising compounds for further development. frontiersin.orgnih.gov Similarly, a combination of structure-based and ligand-based virtual screening of chemical databases was employed to discover novel androgen receptor antagonists with a pyrazolopyrimidine skeleton. frontiersin.org This led to the identification of several compounds that could inhibit the proliferation of prostate cancer cells. frontiersin.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of atoms and molecules over time. frontiersin.org This powerful technique is used to study the stability of ligand-protein complexes, observe conformational changes, and calculate binding free energies. frontiersin.orgnih.gov

MM/GBSA Binding Free Energy Calculations

The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for calculating the binding free energy of a ligand to a protein. frontiersin.orgnih.gov This method provides a more accurate estimation of binding affinity than docking scores alone by considering the dynamic nature of the complex in a simulated solvent environment. frontiersin.orgnih.gov

In a study of pyrazolopyrimidine derivatives as anti-filarial agents, the MM/GBSA binding free energy for compound 23 bound to the 7ESX receptor was calculated to be -60.6552 kcal/mol, indicating a very stable complex. nih.gov For newly designed JAK3 inhibitors, MM/GBSA analysis also showed promising results, supporting their potential as effective therapeutic agents. frontiersin.orgnih.gov

| Compound-Protein Complex | Binding Free Energy (kcal/mol) | Reference |

|---|---|---|

| Compound 23 - 7ESX | -60.6552 | nih.gov |

| F733-0072 - CRK12 | -48.38 | mdpi.com |

| F733-0407 - CRK12 | -44.55 | mdpi.com |

| L368-0556 - CRK12 | -54.64 | mdpi.com |

| L439-0038 - CRK12 | -45.64 | mdpi.com |

Analysis of Structural Changes and Stability

For example, MD simulations of newly designed JAK3 inhibitors confirmed the stability of hydrogen bonding contacts with key residues, which is essential for blocking the kinase's activity. tandfonline.com In another study, MD simulations of pyrazolopyrimidine analogs with the androgen receptor demonstrated that the compounds could effectively bind to the receptor and induce a conformational change that prevents its activation. frontiersin.org The analysis of solvent-accessible surface area (SASA) during simulations can also provide insights into protein-ligand interactions and conformational changes upon binding. frontiersin.org

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of pyrazolopyrimidine molecules. scirp.orgscirp.org These calculations provide access to a variety of molecular properties and electronic parameters that are crucial for understanding chemical reactivity and molecular interactions. jchemrev.comjcsp.org.pk DFT methods, such as B3LYP combined with basis sets like 6-31+G(d,p) or 6-311++G(d,p), are frequently used to optimize molecular geometries and compute electronic characteristics. scirp.orgscirp.orgmdpi.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). scirp.orgresearchgate.net The EHOMO is associated with the molecule's ability to donate electrons, while the ELUMO relates to its ability to accept electrons. researchgate.net The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.orgjchemrev.com A smaller energy gap generally implies higher reactivity. jchemrev.com These frontier molecular orbitals (FMOs) are central to predicting how the molecule will interact with other species, such as biological receptors or metal surfaces. scirp.orgscirp.org

From the foundational HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. scirp.orgresearchgate.net These descriptors, rooted in conceptual DFT, include:

Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -EHOMO and A ≈ -ELUMO. researchgate.net

Absolute Electronegativity (χ) : Represents the tendency of a molecule to attract electrons, calculated as χ = (I+A)/2. scirp.orgresearchgate.net

Absolute Hardness (η) and Softness (σ) : Hardness (η = (I-A)/2) measures the resistance to change in electron distribution, while softness (σ = 1/η) is its inverse. A larger hardness value indicates lower reactivity. scirp.orgekb.eg

Electrophilicity Index (ω) : This index, calculated as ω = μ²/2η (where μ is the chemical potential, μ ≈ -χ), measures the stabilization in energy when the system acquires additional electronic charge from the environment. scirp.orgresearchgate.net It serves as a reliable measure of a molecule's ability to act as an electrophile. ekb.egresearchgate.net A more reactive electrophile is characterized by a higher value of ω. scirp.org

These descriptors have been successfully used to correlate with the experimental behavior of pyrazolopyrimidine derivatives, for instance, in predicting their efficacy as corrosion inhibitors. scirp.orgscirp.org Studies have shown that higher EHOMO values and lower ΔE values correlate with increased inhibition efficiency. scirp.org

Table 1: Calculated Quantum Chemical Reactivity Descriptors for Pyrazolopyrimidine Derivatives Data sourced from a study using DFT at the B3LYP/6-31+G(d,p) level of theory. scirp.org

| Parameter | Tolyl (5-tolyl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)thione) | Inon (5-tolyl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)one) |

|---|---|---|

| EHOMO (eV) | -5.8899 | -6.1783 |

| ELUMO (eV) | -2.0305 | -2.3225 |

| Energy Gap (ΔE) (eV) | 3.8594 | 3.8558 |

| Electronegativity (χ) (eV) | 3.9602 | 4.2504 |

| Hardness (η) (eV) | 1.9297 | 1.9279 |

| Softness (σ) (eV⁻¹) | 0.5182 | 0.5187 |

| Electrophilicity Index (ω) (eV) | 4.0632 | 4.6853 |

DFT calculations are instrumental in determining the optimized three-dimensional structures of pyrazolopyrimidine derivatives. mdpi.com By minimizing the energy of the molecule, theoretical models can accurately predict geometrical parameters such as bond lengths, bond angles, and dihedral angles. jchemrev.comjchemrev.comresearchgate.net These computed parameters can be validated by comparison with experimental data obtained from techniques like X-ray diffraction. mdpi.com

Table 2: Selected Optimized Geometrical Parameters for 4-aminopyrazolo[3,4-d]pyrimidine Data obtained by B3LYP/6-31G* density functional calculations. jchemrev.com*

| Parameter | Type | Atoms | Value |

|---|---|---|---|

| Bond Length | N1-C6 | N-C | 1.332 Å |

| Bond Length | C4-C9 | C-C | 1.403 Å |

| Bond Length | C4-N3 | C-N | 1.378 Å |

| Bond Angle | N2-N1-C6 | N-N-C | 104.9° |

| Bond Angle | C5-C4-N3 | C-C-N | 127.3° |

| Bond Angle | N3-C9-N8 | N-C-N | 128.7° |

The analysis of frontier molecular orbitals (HOMO and LUMO) is fundamental to understanding intramolecular charge transfer (ICT) characteristics. jchemrev.comjchemrev.com The spatial distribution of these orbitals indicates the regions of the molecule involved in electron donation and acceptance. Charge transfer within a pyrazolopyrimidine derivative can be significantly influenced by the nature and position of its substituents. rsc.org

For instance, studies on pyrazolo[1,5-a]pyrimidines have shown that electron-donating groups (EDGs) attached to the fused ring system can favor ICT, leading to enhanced photophysical properties like absorption and emission intensities. rsc.org Conversely, electron-withdrawing groups (EWGs) tend to result in lower intensities. rsc.org In a different context, such as corrosion inhibition, the extent of charge transfer between a pyrazolopyrimidine molecule and a metal surface can be quantified. The fraction of electrons transferred (ΔN) is a parameter calculated using the electronegativity and hardness of both the inhibitor and the metal atom (e.g., Iron). scirp.orgresearchgate.net A positive ΔN value indicates that the molecule can donate electrons to the metal surface, a key step in the formation of a protective layer. scirp.org

Table 3: Calculated Charge Transfer Parameter (ΔN) for Pyrazolopyrimidine Derivatives on an Iron Surface Data sourced from a study using DFT at the B3LYP/6-31+G(d,p) level of theory. scirp.org

| Compound | Fraction of Electrons Transferred (ΔN) |

|---|---|

| Tolyl (5-tolyl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)thione) | 0.8409 |

| Inon (5-tolyl-2-phenylpyrazolo[1,5-c]pyrimidine-7(6H)one) | 0.7670 |

Geometrical and Structural Parameter Analysis

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net For pyrazolopyrimidine derivatives, QSAR has been extensively used to understand the structural requirements for various therapeutic activities, including inhibition of protein kinases like CDK2 and GSK-3β, and anticancer effects. manipal.educncb.ac.cntandfonline.com